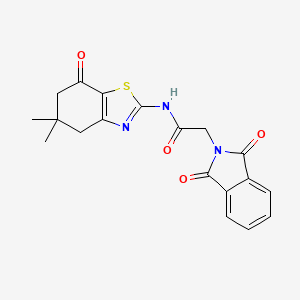![molecular formula C17H20ClN3OS B4670246 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B4670246.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various diseases, including hematological malignancies and autoimmune disorders.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by selectively inhibiting N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide, a key enzyme in the B-cell receptor signaling pathway. This compound is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. By inhibiting this compound, TAK-659 blocks these signaling pathways, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against this compound in biochemical assays, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high potency and selectivity for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations as a research tool, including its high cost and the limited availability of the compound.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies with TAK-659 and other targeted agents, such as PI3K inhibitors or BCL-2 inhibitors, for the treatment of B-cell malignancies. Another area of interest is the investigation of TAK-659 in other disease indications, such as autoimmune disorders. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers of response to the compound.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to have potent inhibitory activity against N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide and to induce apoptosis in B-cell malignancies. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-12-4-2-3-9-21(12)10-16(22)20-17-19-15(11-23-17)13-5-7-14(18)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQJOQYYLGMZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazole](/img/structure/B4670167.png)
![5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid](/img/structure/B4670174.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4670182.png)
![N-(2-isopropylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4670195.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B4670213.png)
![1-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4670215.png)


![N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4670222.png)
![3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B4670227.png)
![3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670238.png)

![7-methyl-2-[(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B4670253.png)
![4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670255.png)
